molecular formula C8H17N3O2 B1401145 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide CAS No. 1339761-18-0

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide

Cat. No.: B1401145
CAS No.: 1339761-18-0
M. Wt: 187.24 g/mol
InChI Key: NJVMVJRXOZFMER-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and significant roles in pharmaceutical development.

Preparation Methods

The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide typically involves the reaction of piperidine derivatives with hydrazides under controlled conditions. One common synthetic route includes the reaction of 4-(hydroxymethyl)piperidine with acetohydrazide in the presence of a suitable catalyst and solvent . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other piperidine derivatives such as:

  • 4-(Hydroxymethyl)piperidine
  • Acetohydrazide
  • Piperidinones

These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the piperidine ring with the acetohydrazide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c9-10-8(13)5-11-3-1-7(6-12)2-4-11/h7,12H,1-6,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVMVJRXOZFMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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